molecular formula C15H13IO3 B4749563 methyl 4-[(4-iodophenoxy)methyl]benzoate

methyl 4-[(4-iodophenoxy)methyl]benzoate

Cat. No.: B4749563
M. Wt: 368.17 g/mol
InChI Key: ZTDFYGFPFKKJNE-UHFFFAOYSA-N
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Description

Methyl 4-[(4-iodophenoxy)methyl]benzoate is a methyl benzoate derivative featuring a 4-iodophenoxymethyl substituent at the para position of the aromatic ring. The iodine atom introduces unique electronic and steric properties, influencing reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

methyl 4-[(4-iodophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO3/c1-18-15(17)12-4-2-11(3-5-12)10-19-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDFYGFPFKKJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-iodophenoxy)methyl]benzoate typically involves the reaction of 4-iodophenol with methyl 4-(bromomethyl)benzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-iodophenoxy)methyl]benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups replacing the iodine atom.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 4-[(4-iodophenoxy)methyl]benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(4-iodophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The iodophenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, oxidation, and reduction reactions, depending on the specific application and conditions.

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Piperazinyl-Carbonyl Derivatives ()

Compounds C1–C7 (e.g., methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate core but feature a piperazinyl-carbonyl linker and quinoline-based substituents . Key differences include:

  • Substituent Complexity: The target compound has a simpler phenoxymethyl group, whereas C1–C7 include bulky quinoline moieties, which may enhance binding to proteins (e.g., kinase targets).
  • Synthetic Yields : Analogs like C4 (fluorophenyl) and C6 (methoxyphenyl) were synthesized in high yields (reported as yellow/white solids), suggesting the target compound could be similarly accessible via nucleophilic substitution or coupling reactions .

Table 1: Piperazinyl-Carbonyl Derivatives vs. Target Compound

Property Target Compound C1–C7 (e.g., C4, C6)
Core Structure Methyl benzoate Methyl benzoate + piperazinyl linker
Substituent 4-Iodophenoxymethyl Halogen/methoxy-phenylquinoline
Molecular Weight ~372.2 g/mol (estimated) 500–600 g/mol
Synthetic Yield Not reported 31–44% (e.g., C3: 31%)
Ureido-Phenylacetamido Derivatives ()

Compounds 4b–4d (e.g., methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate) incorporate ureido and phenylacetamido groups . Comparisons include:

  • Biological Activity : These derivatives showed inhibitory activity in unspecified assays (ESI–MS data provided), suggesting the target compound’s iodine substituent might be optimized for similar applications .
Phenoxymethyl Intermediates ()

Intermediate B (methyl 4-((2-formylphenoxy)methyl)benzoate) shares the phenoxymethyl backbone but substitutes iodine with a formyl group . Key contrasts:

  • Reactivity : The formyl group in B allows for further functionalization (e.g., condensation), whereas iodine in the target compound may participate in cross-coupling reactions (e.g., Suzuki).
  • Purification : Both compounds were purified via column chromatography, indicating similar synthetic scalability .
Benzyloxy-Hydroxy Derivatives ()

Methyl 4-benzyloxy-2-hydroxybenzoate features a benzyloxy group and hydroxyl substituent . Differences include:

  • Solubility : The hydroxyl group in this analog improves solubility in polar solvents, whereas the iodine in the target compound increases hydrophobicity.
  • Crystal Packing : Hydrogen bonding (O–H···O) in the analog stabilizes its crystal lattice, a feature absent in the iodine-substituted target .
Aquaporin Inhibitors ()

Methyl 4-(carbamoylamino)benzoate, a carbamoyl-substituted analog, was screened for aquaporin-3/7 inhibition . Comparisons highlight:

  • Bioactivity: The carbamoylamino group may engage in hydrogen bonding with protein targets, whereas iodine’s large atomic radius could sterically hinder binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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